N-(2-phenoxyethyl)prop-2-enamide
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Overview
Description
N-(2-phenoxyethyl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a phenyl group attached to an ethoxyethyl chain, ending with a prop-2-enamide group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with the reaction of phenol with ethylene oxide to form phenoxyethanol, followed by further chemical modifications to introduce the prop-2-enamide group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: N-(2-phenoxyethyl)prop-2-enamide is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug formulations, particularly as a potential therapeutic agent for various diseases. Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Phenoxyethanol: A related compound with similar structural features but different functional groups.
N-(2-phenoxyethyl)aniline: Another compound with a similar phenyl-ethoxyethyl structure but different amine group.
Uniqueness: N-(2-phenoxyethyl)prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(2-phenoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYWFYZFDLNYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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